![molecular formula C8H7BrClNO B1427151 4-Bromo-2-chloro-N-methylbenzamide CAS No. 893420-23-0](/img/structure/B1427151.png)
4-Bromo-2-chloro-N-methylbenzamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-chloro-N-methylbenzamide” is C8H7BrClNO . The InChI code is 1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
“this compound” is a solid . The molecular weight is 248.51 . The InChI code is 1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) .
Scientific Research Applications
Synthesis of Narwedine-Type Enones : Kametani et al. (1972) described the synthesis of narwedine-type enones through the irradiation of related benzamides, including compounds structurally similar to 4-Bromo-2-chloro-N-methylbenzamide. This work is significant in the field of organic synthesis, particularly for creating complex heterocyclic compounds (Kametani et al., 1972).
Crystal Structure and Antitumor Activity : A study by He et al. (2014) on a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, examined its synthesis, crystal structure, and biological activity, including antitumor properties. This research contributes to understanding the structure-property relationship of such compounds (He et al., 2014).
Metabolic Conversion in Pharmaceuticals : Ross et al. (1983) investigated the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds, which is relevant for understanding the metabolism and potential therapeutic applications of related benzamides (Ross et al., 1983).
Synthesis of Non-Peptide CCR5 Antagonists : Research by Bi (2015) involved the synthesis of non-peptide CCR5 antagonists using a compound structurally similar to this compound. This has implications for the development of new therapeutic agents, particularly in the field of immunology and infectious diseases (Bi, 2015).
Synthesis of Agrochemicals : A study on the synthesis of chlorantraniliprole, an important insecticide, involved the use of related benzamide compounds as intermediates. This highlights the role of such chemicals in the synthesis of agrochemicals (Chen Yi-fen et al., 2010).
Alpha-Adrenergic Receptor Studies : Christ et al. (1978) explored the blocking properties of halogenated acetophenone derivatives on alpha-adrenergic receptors. Such studies are crucial for developing drugs that interact with these receptors, which are key targets in cardiovascular and neurological disorders (Christ et al., 1978).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2-chloro-N-methylbenzamide, due to its benzamide structure, might interact with proteins or enzymes in the body that have affinity for benzamide structures. For example, certain benzamides are known to inhibit specific enzymes .
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromine and chlorine atoms might be involved in halogen bonding with certain amino acid residues in the target protein .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. If it inhibits an enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, potentially leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s physiological condition. As a small molecule, it might be well absorbed and distributed in the body. Its metabolism could involve enzymatic reactions, and it might be excreted in the urine or feces .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells or tissues where these targets are expressed. Potential effects could range from changes in cellular signaling and function to cytotoxic effects, depending on the nature of the interaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could affect its binding to its targets .
properties
IUPAC Name |
4-bromo-2-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXVXIDMCMCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728997 | |
Record name | 4-Bromo-2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893420-23-0 | |
Record name | 4-Bromo-2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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